molecular formula C15H22O3 B14677131 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol CAS No. 37939-47-2

4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol

Cat. No.: B14677131
CAS No.: 37939-47-2
M. Wt: 250.33 g/mol
InChI Key: KNSHFMFRXTWWKJ-UHFFFAOYSA-N
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Description

4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring attached to a butanol chain with an ethyl and phenyl substituent. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalyst such as p-toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents can also be tailored to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminium hydride (LiAlH₄). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations. The compound’s reactivity is influenced by the presence of the ethyl and phenyl substituents, which can affect its interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and phenyl groups enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

37939-47-2

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol

InChI

InChI=1S/C15H22O3/c1-2-15(13-8-4-3-5-9-13)17-12-14(18-15)10-6-7-11-16/h3-5,8-9,14,16H,2,6-7,10-12H2,1H3

InChI Key

KNSHFMFRXTWWKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)CCCCO)C2=CC=CC=C2

Origin of Product

United States

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